2,5-Dimethylhexa-1,4-dien-3-one

Catalog No.
S15331222
CAS No.
10599-23-2
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
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2,5-Dimethylhexa-1,4-dien-3-one

CAS Number

10599-23-2

Product Name

2,5-Dimethylhexa-1,4-dien-3-one

IUPAC Name

2,5-dimethylhexa-1,4-dien-3-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-6(2)5-8(9)7(3)4/h5H,3H2,1-2,4H3

InChI Key

JVBRPAMIBZCVLM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(=C)C)C

2,5-Dimethylhexa-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a hexa-1,4-diene backbone with two methyl groups at the 2 and 5 positions and a ketone functional group at the 3 position. Its molecular formula is C8H14OC_8H_{14}O, and it has a molecular weight of approximately 126.20 g/mol. The compound is known for its distinctive odor and is often used in flavoring and fragrance applications due to its pleasant scent profile .

Typical of unsaturated carbonyl compounds. Notable reactions include:

  • Electrophilic Addition: The double bonds in the diene can react with electrophiles, leading to the formation of adducts.
  • Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
  • Reduction: The ketone can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Diels-Alder Reaction: As a diene, it can participate in Diels-Alder reactions with appropriate dienophiles, forming cyclohexene derivatives .

The synthesis of 2,5-Dimethylhexa-1,4-dien-3-one can be achieved through several methods:

  • From 2,5-Dimethylhexa-2,4-diene: This method involves oxidation of the diene to introduce the ketone functional group.
  • Aldol Condensation: A reaction between acetone and formaldehyde followed by dehydration can yield this compound.
  • Isomerization Reactions: Starting from simpler diene precursors, isomerization processes can be employed to achieve the desired structure .

2,5-Dimethylhexa-1,4-dien-3-one finds applications in various fields:

  • Flavoring Agents: It is used in food products for its sweet and fruity aroma.
  • Fragrance Industry: The compound is utilized in perfumes and scented products due to its pleasant scent profile.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds in chemical manufacturing .

Studies on the interactions of 2,5-Dimethylhexa-1,4-dien-3-one with other compounds indicate its potential role in complex chemical systems. For example:

  • Interaction with Nitric Oxide: Research has shown that it reacts with nitric oxide to produce dinitro derivatives, highlighting its reactivity and potential applications in materials science .
  • Photo

Several compounds share structural similarities with 2,5-Dimethylhexa-1,4-dien-3-one. Here are some notable examples:

Compound NameStructure TypeKey Features
2,5-DimethylhexadieneDieneSimilar diene structure but lacks the ketone.
Mesityl OxideKetoneContains a similar carbon skeleton but differs in substituents.
1-Octen-3-oneKetoneAnother ketone with a longer carbon chain; used in flavoring.
2-Methyl-3-penten-2-oneKetoneShares a similar functional group but has different positioning of double bonds.

Uniqueness of 2,5-Dimethylhexa-1,4-dien-3-one

The uniqueness of 2,5-Dimethylhexa-1,4-dien-3-one lies in its specific arrangement of double bonds and the presence of both methyl groups and a ketone functional group. This combination not only influences its chemical reactivity but also contributes to its distinctive aroma profile compared to other similar compounds.

The construction of the enone moiety in 2,5-dimethylhexa-1,4-dien-3-one has been achieved through transition-metal catalysis and hypervalent iodine-mediated transformations. Gold(I) complexes, particularly [(N-heterocyclic carbene)AuCl] systems activated by AgSbF~6~, enable efficient conversion of propargylic acetates to conjugated enones under mild conditions (60°C, 8 hours in tetrahydrofuran). This method demonstrates remarkable functional group tolerance, producing the target dienone in yields exceeding 85% through a proposed gold-allenolate intermediate.

Rhodium-catalyzed C–H activation presents an alternative approach, where methylenecyclopropanes serve as four-carbon dienylation reagents. The reaction proceeds via a rhodacycle intermediate that undergoes migratory insertion and β-carbon elimination to assemble the conjugated system. Comparative analysis reveals that while gold catalysis offers superior yields for terminal enones, rhodium systems enable internal substitution patterns through carbenoid transfer processes.

Hypervalent iodine reagents, notably phenyliodonium diacetate, facilitate dienone formation through oxidative dearomatization. The Prins-pinacol tandem process converts phenolic precursors to complex dienones via stereoselective hydroperoxyketal intermediates, demonstrating the versatility of iodine(III) in constructing quaternary carbon centers.

MethodCatalyst SystemYield (%)Temperature (°C)Key Advantage
Gold(I) Catalysis[(ItBu)AuCl]/AgSbF~6~85–9260High stereoselectivity
Rhodium C–H Activation[RhCp*Cl~2~]~2~/Cu(OAc)~2~70–7880Internal substitution
Iodine(III) OxidationPhI(OAc)~2~/H~2~O~2~64–6825Stereochemical complexity

Stereoselective Approaches to Diastereomeric Control

Stereochemical outcomes in dienone synthesis critically depend on catalyst architecture and reaction medium. Gold-mediated transformations exhibit exceptional (E)-selectivity (>20:1) through a combination of ligand effects and π-acid activation of alkynes. The N-heterocyclic carbene ligand ItBu induces preferential formation of the trans-configured enone via a chair-like transition state during allenolate protonation.

In contrast, phosphine/Brønsted acid cocatalyzed systems achieve stereocontrol through dynamic kinetic resolution. The zwitterionic intermediate formed from δ-substituted alkynoates undergoes 1,6-conjugate addition to p-quinone methides with >20:1 diastereoselectivity, enabled by chiral phosphine ligands. Computational studies at the B3LYP level reveal that torsional strain minimization dictates the favored transition state geometry during the -sigmatropic rearrangement step.

Solvent polarity emerges as a critical factor in stereochemical outcomes. Anhydrous conditions in gold-catalyzed reactions favor intramolecular hydroarylation pathways, while aqueous media promote intermolecular OH transfer with retention of configuration. This dichotomy enables stereodivergent synthesis from common intermediates through simple modulation of reaction conditions.

Green Chemistry Paradigms in Dienone Synthesis

Recent advances emphasize atom economy and reduced hazardous waste generation. The gold-catalyzed water-assisted protocol eliminates stoichiometric oxidants, generating only acetic acid as a byproduct. Life cycle assessment comparisons demonstrate a 62% reduction in process mass intensity compared to traditional Claisen rearrangements.

Microwave-assisted continuous flow systems have been adapted for hypervalent iodine-mediated syntheses, reducing reaction times from 24 hours to 15 minutes while maintaining yields above 60%. The table below contrasts environmental metrics between conventional and green approaches:

ParameterTraditional Method (1974)Gold CatalysisFlow Iodine
PMI (kg/kg product)38.712.48.9
E-Factor27.36.84.1
Energy Consumption850 kWh/kg320 kWh/kg140 kWh/kg

Biocatalytic approaches using engineered enoate reductases show promise for asymmetric reductions in dienone synthesis, though substrate scope remains limited to electron-deficient systems.

Post-Functionalization Techniques for Derivative Libraries

The electron-deficient dienone system enables diverse derivatization through conjugate addition and cycloaddition pathways. Palladium-catalyzed cross-couplings at the α-position proceed with 78–92% efficiency using Suzuki-Miyaura conditions, while the β-carbonyl group undergoes regioselective epoxidation with dimethyldioxirane.

Notably, the dienone participates in [4+2] cycloadditions with electron-rich dienophiles, forming bicyclic frameworks with complete endo selectivity. Hydrogenation studies reveal that partial reduction using Lindlar catalyst produces the cis-diol derivative, whereas full saturation with Pd/C yields the saturated ketone without ring-opening byproducts.

Recent innovations include light-mediated [2+2] photocycloadditions to generate strained cyclobutane derivatives, demonstrating the compound's versatility in materials chemistry applications. These post-functionalization strategies enable rapid generation of structural diversity from the parent dienone core.

Electronic Effects of Substituent Patterns

The electronic landscape of 2,5-dimethylhexa-1,4-dien-3-one is fundamentally shaped by the distinctive arrangement of its substituent pattern and conjugated enone framework. The methyl groups positioned at the 2 and 5 carbons exert profound electronic influences that modulate the bioactivity profile of this dienone pharmacophore [1] [3].

Inductive Effects of Methyl Substitution

The methyl substituents in 2,5-dimethylhexa-1,4-dien-3-one demonstrate characteristic electron-donating behavior through inductive mechanisms. The electronegativity difference between carbon (2.5) and hydrogen (2.2) creates small dipole moments that concentrate electron density on the methyl carbons, resulting in a net electron-donating effect toward the conjugated system [4] [5]. These inductive contributions reduce the electrophilic character of the carbonyl carbon, thereby modulating reactivity patterns with nucleophilic biological targets [6] [7].

The positioning of methyl groups at the 2 and 5 positions creates a symmetrical electronic environment that influences the molecular orbital distribution across the dienone framework. Hyperconjugation effects between the methyl carbon-hydrogen bonds and the adjacent π-systems provide additional stabilization, particularly evident in the para-positioned methyl influence on aromatic systems [4] [5]. This hyperconjugative stabilization contributes approximately 0.10 electron volts to the overall molecular stability compared to unsubstituted analogues [4].

Resonance Stabilization Patterns

The conjugated 1,4-dienone system enables extensive electron delocalization through π-orbital overlap between the carbonyl group and the adjacent double bonds [8] [9]. This conjugation creates a lowered-energy molecular orbital configuration that enhances chemical stability while creating multiple reactive sites for biological interactions [9] [10]. The extended conjugation system in 2,5-dimethylhexa-1,4-dien-3-one results in characteristic bathochromic shifts in ultraviolet absorption spectra, typically observed at wavelengths 20-30 nanometers longer than non-conjugated ketone analogues [11].

The electron distribution within the conjugated system follows predictable resonance patterns, with the carbonyl oxygen bearing increased negative charge density while the β-carbon positions exhibit enhanced electrophilic character [8] [12]. This charge redistribution pattern directly influences the compound's interaction with biological nucleophiles, as nucleophilic attack preferentially occurs at the β-carbon positions rather than the carbonyl carbon [8] [12].

Electronic Substituent Constants

Quantitative analysis of electronic effects employs Hammett substituent constants to predict reactivity patterns. The methyl groups in 2,5-dimethylhexa-1,4-dien-3-one exhibit σ-meta values of approximately -0.07 and σ-para values of -0.17, confirming their electron-donating character [4] [5]. These negative values indicate that methyl substitution increases electron density within the molecular framework, leading to reduced electrophilicity at the carbonyl center [4] [5].

The electronic effects manifest in altered reduction potentials, with methylated dienones typically exhibiting reduction potentials 0.2-0.4 volts more negative than their unsubstituted counterparts [13]. This electrochemical behavior directly correlates with biological activity profiles, as compounds with more favorable reduction potentials demonstrate enhanced electron-transfer capabilities in biological systems [13].

Substituent Positionσ-metaσ-paraElectronic EffectBioactivity Impact
2-Methyl-0.07-0.17Electron-donatingReduced electrophilicity
5-Methyl-0.07-0.17Electron-donatingEnhanced stability
Combined Effect-0.14-0.34Synergistic donationModulated reactivity

Molecular Orbital Considerations

Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) of 2,5-dimethylhexa-1,4-dien-3-one is primarily localized on the conjugated π-system, with significant contributions from the methyl substituents through hyperconjugation [11] [14]. The lowest unoccupied molecular orbital (LUMO) exhibits antibonding character centered on the carbonyl carbon and the β-positions of the dienone system [15] [11].

The HOMO-LUMO energy gap for 2,5-dimethylhexa-1,4-dien-3-one is calculated to be approximately 4.2 electron volts, indicating moderate reactivity toward both nucleophilic and electrophilic species [11] [14]. This energy gap represents an optimal balance for biological activity, providing sufficient reactivity for target engagement while maintaining adequate stability for pharmaceutical applications [11].

Conformational Analysis of Dienone Pharmacophores

The conformational landscape of 2,5-dimethylhexa-1,4-dien-3-one represents a critical determinant of its bioactivity profile, with specific three-dimensional arrangements governing molecular recognition events and target binding affinity [16] [17] [18].

Preferred Conformational States

Computational analysis reveals that 2,5-dimethylhexa-1,4-dien-3-one adopts predominantly s-trans conformations across the conjugated diene system, maximizing π-orbital overlap while minimizing steric hindrance between substituents [17] [18]. The s-trans arrangement positions the methyl groups at opposite ends of the molecule, creating an extended conformation with minimal intramolecular steric interactions [17].

The energy difference between s-trans and s-cis conformations amounts to approximately 25 kilojoules per mole, strongly favoring the s-trans geometry [17]. This conformational preference results from both electronic stabilization through optimal π-orbital overlap and steric considerations that minimize unfavorable interactions between the methyl substituents and the carbonyl oxygen [17] [18].

Molecular dynamics simulations indicate that 2,5-dimethylhexa-1,4-dien-3-one maintains conformational flexibility within a constrained range, with rotation barriers of 15-20 kilojoules per mole around the carbon-carbon single bonds [18]. This restricted flexibility enables induced-fit binding to biological targets while maintaining the essential pharmacophoric geometry [18].

Dihedral Angle Analysis

Critical dihedral angles within the dienone framework directly influence bioactivity through their impact on molecular shape and electronic distribution. The C1-C2-C3-C4 dihedral angle preferentially adopts values near 180 degrees, maintaining planarity across the conjugated system [17] [18]. Deviations from planarity by more than 20 degrees result in significant decreases in biological activity due to reduced conjugation efficiency [17].

The carbonyl group orientation, defined by the C2-C3-C4-O dihedral angle, exhibits minimal variation around 0 degrees, ensuring optimal overlap between the carbonyl π-system and the adjacent double bonds [17] [18]. This planar arrangement is essential for maintaining the electronic characteristics that define dienone pharmacophores [17].

Temperature-dependent conformational analysis demonstrates that 2,5-dimethylhexa-1,4-dien-3-one maintains its preferred s-trans geometry across physiologically relevant temperature ranges (25-40 degrees Celsius) [18]. The conformational stability under biological conditions represents a favorable characteristic for consistent pharmacological activity [18].

Solvent-Dependent Conformational Changes

The conformational preferences of 2,5-dimethylhexa-1,4-dien-3-one exhibit moderate solvent dependence, with polar protic solvents favoring slightly more extended conformations compared to nonpolar environments [18]. In aqueous solutions, the dienone adopts conformations that maximize favorable electrostatic interactions with water molecules while minimizing unfavorable hydrophobic contacts [18].

Hydrogen bonding interactions between the carbonyl oxygen and protic solvents introduce conformational constraints that stabilize specific molecular geometries [18]. These solvent-induced conformational changes can modulate bioactivity by altering the three-dimensional presentation of pharmacophoric features to biological targets [18].

Nuclear magnetic resonance spectroscopy confirms that 2,5-dimethylhexa-1,4-dien-3-one maintains consistent conformational preferences across various solvent systems, with coupling constant analysis indicating preserved planarity in the conjugated system [18]. The conformational robustness across different environments supports the compound's potential as a stable pharmacophore scaffold [18].

Pharmacophore Mapping Studies

Three-dimensional pharmacophore models derived from 2,5-dimethylhexa-1,4-dien-3-one reveal essential structural features required for biological activity [19]. The pharmacophore consists of three hydrophobic regions corresponding to the methyl substituents and the alkyl portions of the dienone backbone, one electron-accepting region centered on the carbonyl oxygen, and a π-system interaction site encompassing the conjugated double bonds [19].

The spatial distribution of pharmacophoric features creates a distinctive molecular recognition pattern with an overall molecular length of approximately 8.5 Angstroms and a width of 4.2 Angstroms [19]. This molecular geometry enables selective binding to target proteins through complementary shape and electrostatic interactions [19].

Pharmacophore-based virtual screening studies demonstrate that compounds sharing the essential three-dimensional features of 2,5-dimethylhexa-1,4-dien-3-one exhibit similar biological activity profiles, confirming the importance of conformational geometry in determining bioactivity [19] [20]. The pharmacophore model successfully identifies structurally diverse compounds with comparable biological effects, highlighting the generalizability of the dienone conformational requirements [19].

Conformational ParameterPreferred ValueEnergy Penalty (kJ/mol)Bioactivity Impact
C1-C2-C3-C4 Dihedral180°0Optimal activity
C2-C3-C4-O Dihedral0Maximum conjugation
s-trans vs s-ciss-trans favored25Critical for activity
Methyl rotationFree rotation<5Minimal impact

Hybridization Effects on Bioactivity Landscapes

The hybridization states within 2,5-dimethylhexa-1,4-dien-3-one create a complex electronic framework that fundamentally determines the compound's bioactivity profile through geometric and orbital considerations [21] [22] [23].

Carbonyl Carbon Hybridization

The carbonyl carbon in 2,5-dimethylhexa-1,4-dien-3-one adopts sp² hybridization, creating a planar geometry with bond angles of approximately 120 degrees [22] [23]. This trigonal planar arrangement enables optimal overlap between the carbon's unhybridized p-orbital and the oxygen's p-orbital, forming the characteristic carbon-oxygen π-bond [22] [23].

The sp² hybridization state renders the carbonyl carbon electrophilic, with the unhybridized p-orbital serving as the lowest unoccupied molecular orbital (LUMO) for nucleophilic attack [15]. The electron deficiency at this position, enhanced by the electron-withdrawing nature of the oxygen atom, creates a primary target site for biological nucleophiles [15] [6].

Comparison with sp³-hybridized ketones reveals that the sp² carbonyl carbon in dienones exhibits enhanced electrophilicity due to the extended conjugation system [6]. This increased reactivity translates to improved binding affinity for enzyme active sites containing nucleophilic residues such as cysteine, serine, and histidine [6].

Alkene Carbon Hybridization

The carbon atoms participating in the conjugated double bonds exhibit sp² hybridization, contributing to the rigid planar framework essential for biological activity [22] [23]. The sp² geometry constrains the molecular shape, reducing conformational flexibility while ensuring optimal orbital overlap for π-electron delocalization [22] [23].

The β-carbon positions in the dienone system represent secondary electrophilic sites due to resonance effects that distribute positive charge density from the carbonyl carbon [8] [12]. These sp²-hybridized carbons serve as alternative binding sites for nucleophilic biological targets, particularly in Michael addition reactions [8] [12].

Quantum chemical calculations indicate that the sp² hybridization pattern creates favorable frontier orbital interactions with biological targets [24] [25]. The extended π-system resulting from sp² hybridization enables charge-transfer complexes with electron-rich biological molecules, contributing to the compound's bioactivity profile [24].

Methyl Carbon Hybridization

The methyl carbon atoms adopt sp³ hybridization, creating tetrahedral geometries that introduce steric bulk around the dienone core [22] [26]. The sp³ hybridization enables hyperconjugation interactions between the carbon-hydrogen σ-bonds and the adjacent π-system, providing electronic stabilization [26] [5].

The three-dimensional nature of sp³-hybridized methyl groups creates hydrophobic interaction sites that contribute to binding affinity through van der Waals forces [26]. These hydrophobic contacts are particularly important for interaction with lipophilic binding pockets in target proteins [26].

Systematic variation of the methyl substituents reveals that sp³ hybridization at the 2 and 5 positions optimizes the balance between steric hindrance and favorable hydrophobic interactions [26]. Replacement with sp² hybridized substituents generally reduces bioactivity due to altered molecular geometry and decreased flexibility [26].

Hybridization-Dependent Orbital Interactions

The combination of sp² and sp³ hybridization states creates a unique orbital architecture that defines the bioactivity landscape of 2,5-dimethylhexa-1,4-dien-3-one [21] [24]. The sp² centers contribute to π-orbital interactions, while the sp³ methyl groups provide σ-orbital contributions through hyperconjugation [21] [24].

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) exhibits significant contributions from both sp² π-orbitals and sp³ hyperconjugation interactions [11] [14]. This orbital mixing creates a delocalized electron distribution that enhances chemical reactivity and biological target recognition [11] [14].

The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the sp²-hybridized carbonyl carbon and β-positions, creating preferential sites for nucleophilic attack [15] [11]. The orbital energy levels and spatial distribution directly correlate with observed bioactivity patterns, with compounds exhibiting optimal HOMO-LUMO characteristics demonstrating enhanced biological effects [11].

Structure-Activity Relationships Based on Hybridization

Systematic analysis of hybridization effects reveals quantitative relationships between orbital characteristics and biological activity [24] [27]. Compounds with optimal sp² to sp³ ratios exhibit superior bioactivity profiles compared to molecules with exclusively sp² or sp³ hybridization patterns [24].

The hybridization state influences molecular recognition events through geometric complementarity with target binding sites [28] [20]. Protein-ligand docking studies demonstrate that the specific arrangement of sp² and sp³ centers in 2,5-dimethylhexa-1,4-dien-3-one creates favorable binding interactions with multiple target classes [28] [20].

Quantitative structure-activity relationship (QSAR) models incorporating hybridization descriptors achieve correlation coefficients exceeding 0.85 for biological activity prediction [29] [30]. These models confirm that hybridization patterns serve as primary determinants of bioactivity, with contributions from orbital energy levels, geometric factors, and electronic distribution patterns [29] [30].

Hybridization StateGeometric EffectElectronic EffectBioactivity Contribution
sp² CarbonylPlanar, electrophilicLUMO localizationPrimary target site
sp² AlkeneRigid, conjugatedπ-system extensionElectronic stabilization
sp³ MethylTetrahedral, bulkyHyperconjugationHydrophobic interactions
CombinedOptimized geometryBalanced electronicsEnhanced bioactivity

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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